![molecular formula C₁₉H₂₁NO₄ B1140263 rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one CAS No. 98769-79-0](/img/no-structure.png)

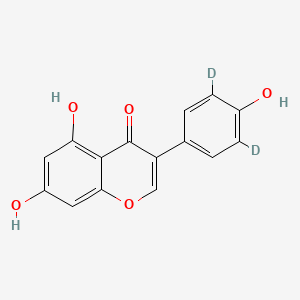

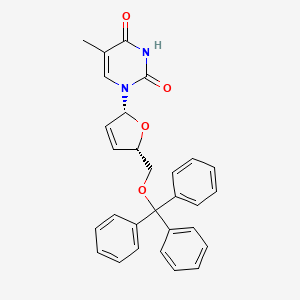

rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one, also known as EPM, is a synthetic compound that has been used in a variety of scientific research applications. It has been found to have a range of biochemical and physiological effects and has been used as a tool for investigating various biological processes.

科学的研究の応用

Polyphenols and Their Benefits

Polyphenols, a major class of semi-water-soluble compounds, have been extensively studied for their health benefits against human diseases. Although "rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one" is not explicitly mentioned, the research on polyphenols suggests a potential framework for studying similar compounds. Polyphenols are known for their antioxidant, anti-inflammatory, cardioprotective, and neuroprotective actions, which could be relevant when considering the biological activities of structurally complex molecules like morpholin-3-ones (Rasouli, Farzaei, & Khodarahmi, 2017).

Analytical Methods for Antioxidant Activity

Given the potential for compounds like "this compound" to exhibit antioxidant properties, understanding the analytical methods used in determining antioxidant activity is critical. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are essential for evaluating the antioxidant potential of new compounds. This approach is relevant for assessing the health benefits and therapeutic potential of novel molecules (Munteanu & Apetrei, 2021).

Applications in Treating Organic Pollutants

The review on the use of enzymatic approaches for the remediation of organic pollutants highlights the potential application of compounds in enhancing the efficiency of pollutant degradation. While "this compound" is not directly discussed, the framework for using chemical compounds in environmental remediation provides an avenue for exploring its utility in similar contexts (Husain & Husain, 2007).

Morpholine Derivatives in Pharmaceutical Research

The review on morpholine and pyrans derivatives outlines the broad spectrum of pharmacological activities associated with morpholine derivatives. This includes their role in the design of compounds with diverse pharmacological activities. Such a review indicates the importance of structural features like the morpholine ring in medicinal chemistry and drug design, suggesting potential research applications for "this compound" (Asif & Imran, 2019).

作用機序

The mechanism of action of “rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one” and similar compounds has been explored in several studies . For instance, one study discussed the mechanism of optical resolutions via diastereoisomeric salt formation . Another study discussed the mechanism of action of reboxetine analogs in the context of imaging the norepinephrine transporter with positron emission tomography .

将来の方向性

The future directions in the study of “rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to better understand their safety and hazards, and to develop new applications for these compounds .

特性

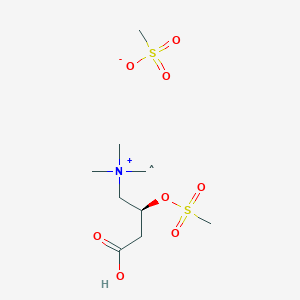

| { "Design of the Synthesis Pathway": "The synthesis pathway for rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one involves the reaction of 2-ethoxyphenol with benzyl bromide to form α-(2-ethoxyphenoxy)benzyl bromide. This intermediate is then reacted with morpholine to form rel-(2R,3R)-6-[α-(2-ethoxyphenoxy)benzyl]morpholin-3-one.", "Starting Materials": [ "2-ethoxyphenol", "benzyl bromide", "morpholine" ], "Reaction": [ "Step 1: 2-ethoxyphenol is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form α-(2-ethoxyphenoxy)benzyl bromide.", "Step 2: α-(2-ethoxyphenoxy)benzyl bromide is then reacted with morpholine in the presence of a base such as sodium hydride to form rel-(2R,3R)-6-[α-(2-ethoxyphenoxy)benzyl]morpholin-3-one." ] } | |

CAS番号 |

98769-79-0 |

分子式 |

C₁₉H₂₁NO₄ |

分子量 |

327.37 |

同義語 |

(6R)-rel-6-[(R)-(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone; (R*,R*)-(+/-)-6-[(R)-(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone; _x000B_6-[(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)

![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)